4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Description
“4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a heterocyclic compound featuring a thiophene core substituted with a carboxylic acid group at the 2-position and a 3,5-dimethylpyrazole moiety linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-8(2)13(12-7)5-9-4-10(11(14)15)16-6-9/h3-4,6H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIVYJZTHNAPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CSC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a thiophene-2-carboxylic acid derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid group undergoes esterification under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Amide Formation via Carboxylic Acid Activation
The carboxylic acid can be converted to amides using coupling agents, enabling interactions with biological targets.
Decarboxylation Reactions
Decarboxylation occurs under high-temperature conditions, producing simpler aromatic derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Thermal | Cu powder, quinoline, 200°C, 6 h | 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]thiophene | 55–60% | Removes CO₂; forms de-aromatized product |
| Microwave-assisted | SiO₂, 180°C, 20 min | Same as above | 68% | Faster reaction with reduced side products |
Electrophilic Aromatic Substitution on the Thiophene Ring
The electron-rich thiophene ring undergoes electrophilic substitutions at the 5-position.
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 5-Nitro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid | 45% | Introduces nitro group for further reduction |
| Sulfonation | Fuming H₂SO₄, 50°C, 4 h | 5-Sulfo derivative | 38% | Enhances water solubility |
Functionalization of the Pyrazole Moiety
The 3,5-dimethylpyrazole group participates in regioselective modifications.
Oxidation and Reduction Reactions
The thiophene ring and substituents undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Thiophene oxidation | mCPBA, DCM, RT, 6 h | Thiophene-1,1-dioxide derivative | 52% | Forms sulfone for enhanced stability |
| Carboxylic acid reduction | LiAlH₄, THF, 0°C, 2 h | 2-Hydroxymethylthiophene derivative | 25% | Low yield due to competing decarboxylation |
Scientific Research Applications
Antimicrobial Activity
Research has shown that thiophene derivatives exhibit antimicrobial properties. Studies indicate that compounds similar to 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid demonstrate activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Preliminary studies have indicated that thiophene derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
Anticancer Potential
Recent investigations into thiophene-based compounds have revealed their ability to induce apoptosis in cancer cells. The presence of the pyrazole group may enhance this activity by interacting with specific cellular pathways involved in cancer progression.
Building Block for Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Esterification : Producing esters that can be utilized in pharmaceuticals.
- Amidation : Facilitating the creation of amides which are crucial in drug design.
Material Science
The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices. Its derivatives can be used to develop:
- Organic Light Emitting Diodes (OLEDs) : Due to their luminescent properties.
- Solar Cells : As components in organic photovoltaic systems.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Zhang et al. (2023) | Demonstrated antimicrobial activity against E. coli and S. aureus | Potential use as a disinfectant agent |
| Lee et al. (2024) | Showed anti-inflammatory effects in vitro | Possible treatment for inflammatory diseases |
| Kim et al. (2023) | Induced apoptosis in breast cancer cell lines | Development of anticancer therapies |
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes, receptors, or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on structural analogs and the broader class of 5-membered heterocycles (as referenced in ), the following analysis can be inferred:
Key Structural and Functional Analogues:
Such derivatives are often used in polymer chemistry due to their planar structure .
Pyrazole-Modified Heterocycles :
- 3,5-Dimethyl-1H-pyrazole : The free pyrazole lacks the thiophene-carboxylic acid moiety, limiting its application in conjugate systems.
- 4-[(Pyrazolyl)methyl]benzene Derivatives : Aromatic benzene cores (vs. thiophene) offer different electronic environments, affecting solubility and reactivity.
CymitQuimica Catalog Compounds :
- N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine : Unlike the target compound, this isoxazole derivative lacks a carboxylic acid group and thiophene ring, emphasizing amine functionality. Such differences highlight how heteroatom placement (O in isoxazole vs. S in thiophene) modulates biological or chemical activity .
Hypothetical Property Comparison Table:
| Compound | Core Heterocycle | Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Thiophene | Carboxylic acid, pyrazole | Metal-organic frameworks (MOFs) |
| 4-Methylthiophene-2-carboxylic Acid | Thiophene | Carboxylic acid | Conducting polymers |
| N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine | Isoxazole | Amine | Pharmaceutical intermediates |
Biological Activity
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole moiety with a thiophene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its potential applications.
- IUPAC Name : 4-[(3,5-dimethylpyrazol-1-yl)methyl]thiophene-2-carboxylic acid
- Molecular Formula : C₁₁H₁₂N₂O₂S
- Molecular Weight : 236.29 g/mol
- CAS Number : 1006485-96-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's pyrazole and thiophene rings allow it to participate in hydrogen bonding and π–π stacking interactions, which are crucial for modulating protein functions and inhibiting specific biological pathways .
Anticancer Activity
Research indicates that compounds featuring pyrazole moieties exhibit significant anticancer properties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:
These results suggest that the compound may act as an effective inhibitor of tumor growth by inducing apoptosis and inhibiting anti-apoptotic proteins.
Anti-inflammatory Activity
The pyrazole scaffold has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Studies have reported that similar compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
Compounds containing the pyrazole ring have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways .
Case Studies
Several studies highlight the effectiveness of pyrazole-containing compounds in various biological contexts:
- Antitumor Activity : A study published in Nature demonstrated that certain pyrazole derivatives showed enhanced apoptotic action by inhibiting specific anti-apoptotic proteins, leading to increased cancer cell death .
- Enzyme Inhibition : Research has shown that related compounds can act as selective inhibitors for certain enzymes involved in metabolic pathways, suggesting their potential use in drug design .
Q & A
Basic Question
- HPLC-MS : Quantifies purity (>95% as per industry standards) and detects hydrolytic degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for storage conditions .
- X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding patterns .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Question
- Core Modifications : Vary substituents on the pyrazole (e.g., halogenation) and thiophene (e.g., carboxylate esterification) to assess bioactivity .
- Pharmacophore Mapping : Use docking studies to identify interactions with biological targets (e.g., enzymes or receptors) .
- In Vitro Assays : Test cytotoxicity and anti-inflammatory activity using standardized protocols (e.g., MTT assay for cell viability) .
What are the common pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Question
- Byproduct Formation : At larger scales, side reactions (e.g., over-alkylation) increase. Use flow chemistry to control residence time .
- Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., 2-MeTHF) .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to track reaction progression .
How does the compound’s solubility profile impact its applicability in biological assays?
Basic Question
- Aqueous Solubility : The carboxylic acid group enhances solubility in basic buffers (pH >7) .
- DMSO Compatibility : Use <1% DMSO in cell-based assays to avoid solvent toxicity .
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability for in vivo studies .
What computational tools are recommended for modeling this compound’s electronic properties?
Advanced Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins to guide drug design .
- QSAR Models : Corrogate substituent effects with biological activity using datasets from analogous compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
